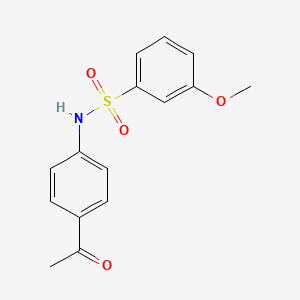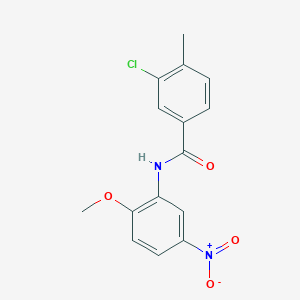![molecular formula C19H15N3O B5778036 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPDP and has a unique chemical structure that makes it a promising candidate for further research.
作用机制
The exact mechanism of action of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, which makes it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models. Additionally, MPDP has also been shown to have significant antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of using 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in lab experiments is its potential to be used in the development of new drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using MPDP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the research of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One potential direction is the development of new drugs for the treatment of various diseases, such as arthritis and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, future research could focus on improving the solubility of MPDP in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a promising compound that has shown potential applications in various fields of scientific research. Its unique chemical structure and potential therapeutic properties make it a candidate for further research and development. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成方法
The synthesis of 6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The resulting product is then subjected to various purification techniques to obtain pure MPDP.
科学研究应用
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. MPDP has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
6-methyl-2,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-13-12-16(14-8-4-2-5-9-14)17-18(20-13)21-22(19(17)23)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWNUZFWJQRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5777996.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)
